molecular formula C38H32N4 B14288636 3,3'-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) CAS No. 141391-52-8

3,3'-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole)

Cat. No.: B14288636
CAS No.: 141391-52-8
M. Wt: 544.7 g/mol
InChI Key: RMYARIMZCYBTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) is a complex organic compound characterized by its unique structure, which includes two pyrazole rings connected by a phenylethene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) typically involves the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of a catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid . The product is then purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole ketones or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated or nitrated pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(2-Phenylethene-1,1-diyl)bis(1,5-diphenyl-4,5-dihydro-1H-pyrazole) is unique due to its dual pyrazole rings connected by a phenylethene bridge, which imparts distinct chemical and biological properties.

Properties

CAS No.

141391-52-8

Molecular Formula

C38H32N4

Molecular Weight

544.7 g/mol

IUPAC Name

5-[1-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)-2-phenylethenyl]-2,3-diphenyl-3,4-dihydropyrazole

InChI

InChI=1S/C38H32N4/c1-6-16-29(17-7-1)26-34(35-27-37(30-18-8-2-9-19-30)41(39-35)32-22-12-4-13-23-32)36-28-38(31-20-10-3-11-21-31)42(40-36)33-24-14-5-15-25-33/h1-26,37-38H,27-28H2

InChI Key

RMYARIMZCYBTKU-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C(=CC2=CC=CC=C2)C3=NN(C(C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.